molecular formula C20H23NO3 B11068760 Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate

Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate

Cat. No.: B11068760
M. Wt: 325.4 g/mol
InChI Key: FBFOFCFZMRTCPS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: New esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate involves its interaction with specific molecular targets. The ester and amide groups may interact with enzymes or receptors, leading to various biological effects. The aromatic rings can also participate in π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methylphenyl)-3-aminopropanoate
  • Ethyl 3-(2-phenylacetyl)amino-3-phenylpropanoate
  • Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate stands out due to its unique combination of aromatic and aliphatic components, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate

InChI

InChI=1S/C20H23NO3/c1-3-24-20(23)14-18(17-11-9-15(2)10-12-17)21-19(22)13-16-7-5-4-6-8-16/h4-12,18H,3,13-14H2,1-2H3,(H,21,22)

InChI Key

FBFOFCFZMRTCPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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